molecular formula C14H19NO4S B2801405 N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1010227-54-9

N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

货号: B2801405
CAS 编号: 1010227-54-9
分子量: 297.37
InChI 键: VQASTYGFTDZMGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Its molecular formula is C₁₃H₂₀N₂O₄S, with a molecular weight of 300.38 g/mol . The compound is characterized by a cyclopentyl and methyl group attached to the sulfonamide nitrogen, distinguishing it from simpler analogs. This substitution pattern enhances steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

属性

IUPAC Name

N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-15(11-4-2-3-5-11)20(16,17)12-6-7-13-14(10-12)19-9-8-18-13/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQASTYGFTDZMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-Cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

C13H15N1O3S\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{3}\text{S}

This structure features a benzodioxine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that related compounds within the benzodioxine family exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown to inhibit tumor necrosis factor-alpha (TNF-α) production and reduce monocyte adhesion to endothelial cells, which are critical processes in inflammatory diseases such as inflammatory bowel disease (IBD) .

Key Findings:

  • Compound 55 from related studies demonstrated over 70% inhibition of TNF-α-induced monocyte adhesion .
  • The mechanism involves suppression of reactive oxygen species (ROS) production and modulation of NF-κB transcriptional activity .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to interfere with various signaling pathways involved in cancer progression. Some derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Case Study:
A study on fused 1,4-dihydrodioxin derivatives indicated that these compounds could inhibit heat shock factor 1 (HSF1), a protein involved in cancer cell survival under stress conditions . This suggests that this compound may share similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the cyclopentyl and sulfonamide groups can significantly influence biological activity.

ModificationEffect on Activity
Cyclopentyl Group VariationAlters lipophilicity and receptor binding affinity
Sulfonamide SubstitutionImpacts solubility and metabolic stability

The proposed mechanism involves interaction with specific molecular targets that modulate inflammatory and proliferative pathways. By inhibiting key transcription factors like NF-κB and AP-1, the compound can effectively reduce inflammatory responses and hinder tumor growth.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

2,3-Dihydro-N-phenyl-1,4-benzodioxin-6-sulfonamide (CAS 307342-04-7)
  • Molecular formula: C₁₄H₁₃NO₄S; Molecular weight: 291.32 g/mol .
  • Key differences : A phenyl group replaces the cyclopentyl and methyl substituents.
  • Implications : The phenyl group introduces aromatic π-π interactions but reduces lipophilicity compared to the cyclopentyl group in the target compound.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
  • Key differences : Lacks alkyl/aralkyl substituents on the sulfonamide nitrogen .
  • Biological activity : Inactive against Salmonella typhi but showed antibacterial activity against E. coli (IC₅₀: ~9 μg/mL) .
N-(3-phenylpropyl)- and N-(4-chlorobenzyl)-substituted analogs (Compounds 5c and 5e)
  • Biological activity : Inhibited lipoxygenase with IC₅₀ values of 85.79 ± 0.48 mM and 89.32 ± 0.34 mM , respectively .
  • Implications : Arylalkyl substituents enhance enzyme inhibition, suggesting that bulky N-substituents like cyclopentyl in the target compound may similarly modulate enzymatic interactions.
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1370050-78-4)
  • Molecular weight : 274.25 g/mol .

Core Modifications and Hybrid Structures

N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • Molecular formula : C₂₂H₂₂N₂O₆S₂; Molecular weight : 474.55 g/mol .
  • Key differences : A bis-sulfonamide structure with a 3,4-dimethylphenyl group.
  • Implications : Increased molecular complexity and weight may hinder bioavailability compared to the target compound’s simpler substitution pattern.
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
  • Molecular weight : 347.39 g/mol .
  • Key differences : An acetyl group at position 7 of the benzodioxine core.
  • Implications : Substituents on the benzodioxine ring itself (vs. the sulfonamide nitrogen) may redirect electronic effects or steric interactions with biological targets.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Bioactivity Highlights
Target Compound 300.38 Cyclopentyl, Methyl ~2.5 Not reported in evidence
2,3-Dihydro-N-phenyl analog 291.32 Phenyl ~2.1 Not reported
Compound 5a (N-2-bromoethyl) Not reported 2-Bromoethyl ~2.8 Anti-E. coli (IC₅₀: 9.22 μg/mL)
Compound 5c (N-3-phenylpropyl) Not reported 3-Phenylpropyl ~3.5 Lipoxygenase inhibition (IC₅₀: 85 mM)
N-methyl-7-nitro analog 274.25 Nitro (position 7) ~1.8 Not reported

*LogP values estimated using substituent contributions.

Structural and Functional Insights

  • Lipophilicity : The cyclopentyl group in the target compound likely enhances LogP compared to phenyl or linear alkyl substituents, favoring membrane penetration .
  • Steric Effects : The methyl group may mitigate excessive bulk from the cyclopentyl ring, balancing target binding and solubility.
  • Biological Activity Trends : Analogs with aralkyl N-substituents (e.g., 5b, 5c) demonstrate that bulkier groups correlate with antibacterial and enzyme inhibitory activities . This suggests the target compound’s substituents could be optimized for similar applications.

常见问题

Q. How can researchers optimize the synthesis of N-substituted 2,3-dihydro-1,4-benzodioxin-6-sulfonamide derivatives?

Methodological Answer: Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic conditions (pH 9–10) at room temperature for 3–4 hours, followed by N-alkylation/arylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency .
  • Catalysts : Lithium hydride (LiH) enhances nucleophilic substitution during alkylation .
  • Purification : Flash chromatography or recrystallization ensures purity (>95%) . Yields range from 60–85% depending on substituent reactivity .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., cyclopentyl CH2_2 groups at δ 1.5–2.0 ppm) .
  • Infrared Spectroscopy (IR) : Confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and NH vibrations (~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 418.5 g/mol for a derivative) .
  • Elemental Analysis (CHN) : Ensures stoichiometric consistency (±0.3% deviation) .

Q. How can solubility and stability be experimentally determined for pharmacological assays?

Methodological Answer:

  • Solubility : Use HPLC or gravimetric analysis in solvents (e.g., DMSO for stock solutions; aqueous buffers for bioassays). Reported solubility for analogues: 2–5 mg/mL in DMSO .
  • Stability : Incubate at 37°C in PBS (pH 7.4) and monitor degradation via LC-MS over 24–72 hours. Benzodioxin-sulfonamides generally show >80% stability under physiological conditions .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Substituent variation : Modify the cyclopentyl or methyl groups to assess steric/electronic effects. For example, bulky N-aryl groups reduce α-glucosidase inhibition (IC50_{50} >100 μM vs. 81 μM for smaller groups) .
  • Enzymatic assays : Test derivatives against target enzymes (e.g., α-glucosidase or lipoxygenase) with acarbose (IC50_{50} 37.38 μM) as a reference .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to enzyme active sites (e.g., cyclooxygenase-2) .

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent enzyme concentrations (e.g., 0.2 U/mL for α-glucosidase) and substrate kinetics .
  • Control normalization : Compare IC50_{50} values against the same reference compound (e.g., acarbose) .
  • Batch analysis : Replicate experiments with independently synthesized batches to rule out purity artifacts (>95% by HPLC) .

Q. What computational methods aid in predicting the metabolic fate of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions .
  • Reaction pathway simulation : Quantum chemical calculations (Gaussian 09) model sulfonamide hydrolysis or benzodioxin ring oxidation .
  • Molecular dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life .

Q. How can researchers design derivatives to improve selectivity for bacterial vs. human enzymes?

Methodological Answer:

  • Targeted modifications : Introduce fluorinated groups (e.g., 4-fluoro substituents) to enhance bacterial dihydropteroate synthase (DHPS) inhibition while minimizing human carbonic anhydrase off-target effects .
  • Crystallography : Solve X-ray structures of compound-enzyme complexes (e.g., DHPS PDB ID: 1AJ0) to guide rational design .
  • Selectivity indices : Calculate ratios of IC50_{50} values (human enzyme vs. bacterial target) for prioritization .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for similar synthetic routes?

Methodological Answer: Variations arise from:

  • Reaction time : Extended alkylation (>24 hours) improves yields for sterically hindered substrates (85% vs. 60% for shorter times) .
  • Temperature control : Reflux conditions (80°C) vs. room temperature may alter byproduct formation .
  • Purification efficiency : Gradient elution in flash chromatography resolves co-eluting impurities .

Key Research Findings Table

Property/MetricValue/OutcomeReference
α-Glucosidase IC50_{50} 81.12 ± 0.13 μM (derivative 7k)
Lipoxygenase inhibition 65% at 100 μM (derivative 5d)
Aqueous solubility 2.1 mg/mL (pH 7.4, 25°C)
Synthetic yield 72–85% (N-alkylation step)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。